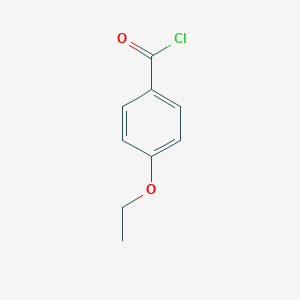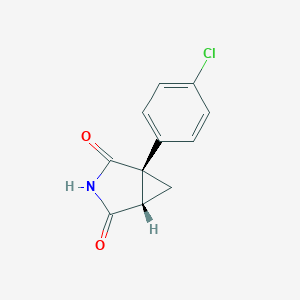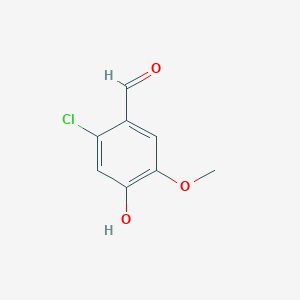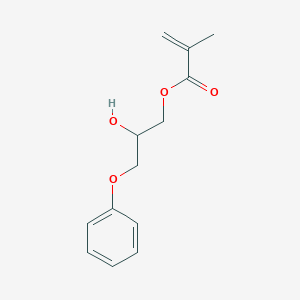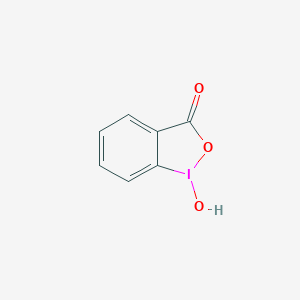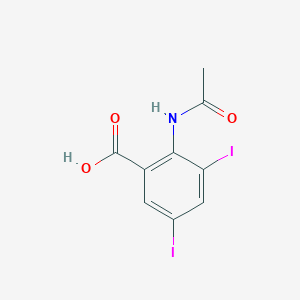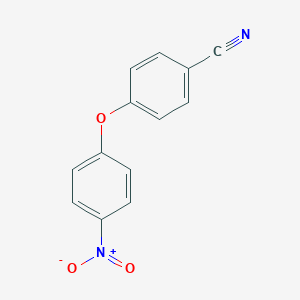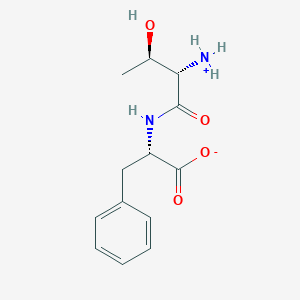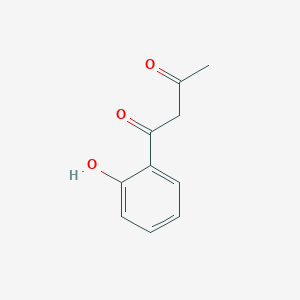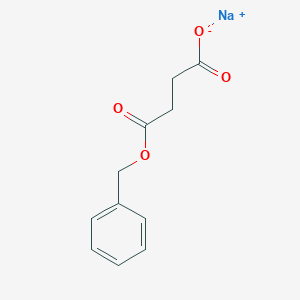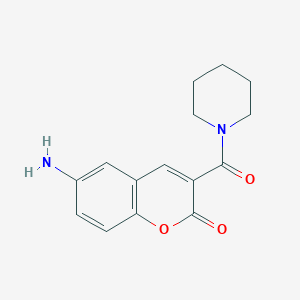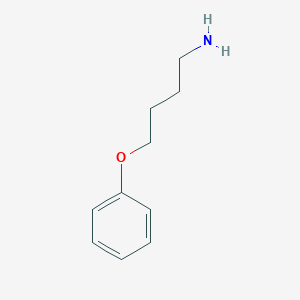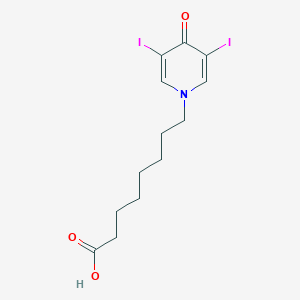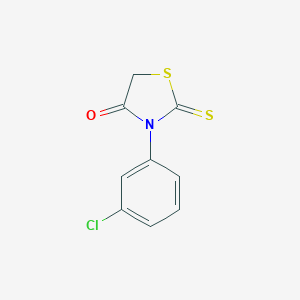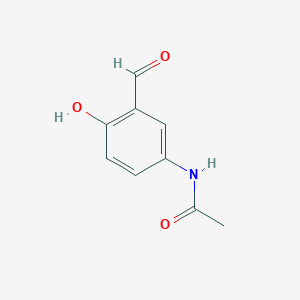
2-Hydroxy-5-acetamidobenzaldehyde
描述
2-Hydroxy-5-acetamidobenzaldehyde (HABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HABA is a yellow crystalline solid that is soluble in water and organic solvents. In
科学研究应用
2-Hydroxy-5-acetamidobenzaldehyde has been extensively studied for its potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. 2-Hydroxy-5-acetamidobenzaldehyde is commonly used as a ligand for metal ions such as copper, iron, and nickel. This property has been utilized in the development of metal-based catalysts for various reactions such as oxidation, reduction, and cross-coupling reactions. 2-Hydroxy-5-acetamidobenzaldehyde has also been used as a fluorescent probe for metal ions, which has potential applications in biosensing and imaging.
作用机制
The mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde is not well understood, but it is thought to involve the coordination of the hydroxyl and carbonyl groups of 2-Hydroxy-5-acetamidobenzaldehyde with metal ions. This coordination can lead to the formation of stable metal complexes, which can facilitate various reactions.
生化和生理效应
2-Hydroxy-5-acetamidobenzaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. These properties can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to chelate metal ions, which can prevent the generation of reactive oxygen species and reduce inflammation. 2-Hydroxy-5-acetamidobenzaldehyde has also been shown to exhibit antibacterial and antifungal properties, which can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to disrupt bacterial and fungal cell membranes.
实验室实验的优点和局限性
2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that can be easily synthesized and modified. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. However, 2-Hydroxy-5-acetamidobenzaldehyde has some limitations for lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.
未来方向
The potential applications of 2-Hydroxy-5-acetamidobenzaldehyde are vast, and there are many future directions for research in this field. Some of the future directions include the development of 2-Hydroxy-5-acetamidobenzaldehyde-based metal catalysts for specific reactions, the optimization of 2-Hydroxy-5-acetamidobenzaldehyde synthesis methods to improve yield and purity, and the exploration of 2-Hydroxy-5-acetamidobenzaldehyde's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential toxicity at high concentrations.
Conclusion:
In conclusion, 2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that has potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. Further research is needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential applications in drug delivery and imaging.
属性
CAS 编号 |
16358-44-4 |
|---|---|
产品名称 |
2-Hydroxy-5-acetamidobenzaldehyde |
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
N-(3-formyl-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12) |
InChI 键 |
XWMLFCHJBNDGFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
同义词 |
5-ACETAMIDOSALICYALDEHYDE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

